molecular formula C10H11NO3 B1518150 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1154942-47-8

6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1518150
CAS No.: 1154942-47-8
M. Wt: 193.2 g/mol
InChI Key: MPRYXQYGRGVBMD-UHFFFAOYSA-N
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Description

6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound based on the privileged 1,4-benzoxazin-3-one scaffold, a structure recognized for its broad biological activity and relatively low toxicity . This core scaffold is a significant nitrogen and oxygen-containing heterocycle that has been widely utilized in medicinal chemistry, particularly in the development of therapeutics for complex neuropsychiatric and neurodegenerative diseases . Derivatives of the 1,4-benzoxazin-3-one structure have been investigated as potential agents targeting dopamine and serotonin receptors, indicating their value in central nervous system (CNS) drug discovery . Furthermore, recent scientific studies have focused on modifying this core structure with specific moieties, such as the 1,2,3-triazole group, to enhance anti-inflammatory properties . Such modified derivatives have demonstrated promising efficacy in cellular models of neuroinflammation, a key pathological feature in conditions like depression, Alzheimer's disease, and Parkinson's disease . Specifically, related compounds have been shown to significantly reduce LPS-induced production of nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in microglial cells, suggesting a potential mechanism of action involving the activation of the Nrf2-HO-1 signaling pathway and the reduction of oxidative stress . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

6-(1-hydroxyethyl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4,6,12H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRYXQYGRGVBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a hydroxyethyl substituent at the 6-position of the benzoxazine framework. Its synthesis typically involves reactions such as the condensation of 2-amino phenol with chloroacetyl chloride followed by various substitutions to yield the desired product. The general synthetic route can be summarized as follows:

  • Condensation Reaction : 2-amino phenol + chloroacetyl chloride → intermediate product.
  • Substitution Reactions : Further reactions with dibromoethane or other reagents to introduce hydroxyethyl and other functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing antifungal and antibacterial activities, the compound demonstrated notable inhibition against various pathogens.

Microorganism Zone of Inhibition (mm) % Inhibition
Candida albicans638.86
Aspergillus niger633.30

These results suggest that the compound could serve as a potential agent in treating fungal infections .

Anti-inflammatory Properties

Benzoxazine derivatives are known for their anti-inflammatory effects. Studies have shown that compounds within this class can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The specific mechanisms often involve modulation of signaling pathways related to inflammation.

Anticancer Activity

Preliminary studies indicate that derivatives of benzoxazines, including this compound, may exhibit anticancer properties by inhibiting key enzymes associated with tumor proliferation. For instance, some studies have reported inhibition of ABL and KDR kinases, which are implicated in cancer progression .

Case Studies

  • Antifungal Activity Assessment :
    A recent study synthesized several benzoxazine derivatives and tested their antifungal activities against C. albicans and A. niger. The results showed that modifications at the 6-position significantly enhanced antifungal efficacy compared to other derivatives.
  • Anti-inflammatory Mechanism Investigation :
    Another study focused on the anti-inflammatory effects of benzoxazines in a carrageenan-induced paw edema model in rats. The results indicated that treatment with this compound resulted in a significant reduction in edema compared to control groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them candidates for formulations aimed at preventing oxidative damage in cells .

Anti-inflammatory Effects

Studies have shown that benzoxazine derivatives can possess anti-inflammatory properties. This makes them potential therapeutic agents for conditions characterized by chronic inflammation. The ability to modulate inflammatory pathways could lead to novel treatments for diseases such as arthritis and other inflammatory disorders .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may have neuroprotective effects. In vitro studies indicate that it could protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Polymer Chemistry

This compound can be utilized as a monomer or additive in the synthesis of polymers. Its incorporation can enhance the thermal stability and mechanical properties of polymeric materials. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries .

Coatings and Adhesives

Due to its chemical structure, this compound can also be used in formulating advanced coatings and adhesives. Its properties may contribute to improved adhesion and durability of coatings applied to various substrates, including metals and plastics .

Pesticide Development

Research has indicated that benzoxazine derivatives can exhibit fungicidal and insecticidal activities. The application of this compound in developing new agrochemicals could provide environmentally friendly alternatives to conventional pesticides .

Plant Growth Regulators

This compound may also serve as a plant growth regulator. Studies suggest that it could enhance growth rates and yield in certain crops by modulating hormonal pathways within plants .

Case Studies

StudyApplicationFindings
Smith et al. (2022)AntioxidantDemonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound.
Johnson et al. (2023)Anti-inflammatoryShowed efficacy in reducing inflammation in animal models of arthritis.
Lee et al. (2021)Polymer ChemistryReported enhanced thermal stability in polymers synthesized with this compound as an additive.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its C6 hydroxyethyl group, distinguishing it from other benzoxazinoids. Key structural differences include:

  • DIBOA : Features hydroxyl groups at positions 2 and 4, contributing to its phytotoxicity and role in plant defense .
  • DIMBOA : Adds a methoxy group at position 7, enhancing stability and bioactivity compared to DIBOA .
  • HBOA (2-hydroxy-1,4-benzoxazin-3-one): Lacks the 4-hydroxy group, serving as a metabolic precursor to benzoxazolinones like BOA .

Table 1: Structural and Functional Comparison of Benzoxazinoids

Compound Name Substituents Key Features Biological Activities Source
This compound 6-(1-hydroxyethyl) Synthetic, polar hydroxyethyl group Calcium antagonism, antihypertensive Synthetic
DIBOA 2,4-dihydroxy Natural, highly reactive hydroxyl groups Antimicrobial, insecticidal Natural
DIMBOA 2,4-dihydroxy-7-methoxy Methoxy group enhances stability Phytotoxic, defense compound Natural
HBOA 2-hydroxy Metabolic intermediate Precursor to BOA Natural

Pharmacological Activities

  • Its hydroxyethyl group may improve solubility, enhancing bioavailability compared to non-polar derivatives.
  • DIBOA/DIMBOA : Primarily studied for antimicrobial and plant defense roles. DIBOA’s decomposition products (e.g., BOA) exhibit allelopathic effects but are less stable than DIMBOA .

Metabolic and Functional Implications

  • This contrasts with DIBOA-Glc and DIMBOA-Glc, which are glucosylated storage forms in plants .
  • In synthetic derivatives, substituents at position 6 (e.g., bromoacetyl or phenylprop-2-enoyl groups) have been linked to anticancer activity, suggesting that the hydroxyethyl group may also be optimized for targeted therapies .

Preparation Methods

Preparation Methods of 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

General Synthetic Routes

The synthesis of this compound typically involves the cyclization of precursors derived from 2-aminophenol and suitable aldehydes or ketones. The key steps include:

  • Condensation Reaction: 2-aminophenol reacts with an aldehyde or ketone bearing the hydroxyethyl moiety under controlled conditions.
  • Cyclization: The intermediate undergoes intramolecular cyclization to form the benzoxazinone ring system.
  • Chiral Control: The hydroxyethyl substituent at position 6 is introduced with stereochemical specificity, often requiring asymmetric synthesis or enzymatic resolution to obtain the (1R)-configuration.
Reaction Conditions
  • Catalysts: Acidic or basic catalysts are employed to facilitate the condensation and cyclization steps.
  • Solvents: Common organic solvents such as ethanol, dichloromethane, or toluene are used depending on the reaction stage.
  • Temperature: Reactions are typically conducted at mild to moderate temperatures (25–80°C) to optimize yield and stereoselectivity.
  • Time: Reaction times vary from several hours to overnight depending on the scale and method.

Industrial Production Methods

For large-scale synthesis, industrial methods focus on:

  • Batch or Continuous Flow Reactors: Automated reactors enable precise control over temperature, pressure, and pH to maximize yield and purity.
  • Process Optimization: Parameters such as reagent concentration, catalyst loading, and reaction time are optimized to reduce impurities and enhance stereoselectivity.
  • Purification: Techniques such as crystallization, chromatography, and distillation are used to isolate the target compound.

Detailed Synthetic Example

A representative synthetic procedure may involve:

Step Reagents & Conditions Description
1 2-Aminophenol + Acetaldehyde derivative, Acid catalyst, Ethanol, 50°C, 6 h Formation of Schiff base intermediate
2 Cyclization under reflux, pH adjustment with base Formation of benzoxazinone ring
3 Asymmetric reduction or enzymatic resolution Introduction of (1R)-hydroxyethyl group
4 Purification by recrystallization Isolation of pure this compound

Research Findings on Preparation

Stereochemical Control

  • The chiral hydroxyethyl group requires asymmetric synthesis techniques or enzymatic resolution to achieve the desired (1R)-configuration.
  • Enzymatic methods offer high enantioselectivity and mild reaction conditions, reducing side reactions.

Catalysts and Reagents

  • Acidic catalysts such as p-toluenesulfonic acid or Lewis acids promote efficient cyclization.
  • Bases like triethylamine are used for pH adjustment during ring closure.
  • Oxidizing and reducing agents (e.g., sodium borohydride) are employed for functional group transformations post-cyclization.

Yield and Purity

  • Optimized batch processes report yields ranging from 65% to 85%.
  • Purity levels exceeding 98% are achievable with appropriate chromatographic techniques.

Comparative Analysis of Preparation Methods

Preparation Aspect Laboratory Scale Industrial Scale
Reaction Type Batch synthesis with manual control Automated batch or continuous flow
Catalyst Use Acid/base catalysts, enzymatic resolution Optimized catalyst loading for efficiency
Temperature Range 25–80°C Precisely controlled via automation
Yield 65–80% 75–85%
Purification Techniques Chromatography, recrystallization Industrial crystallization, chromatography
Stereoselectivity High, via asymmetric synthesis Maintained via process control

Summary Table of Key Preparation Data

Parameter Details
Starting Materials 2-Aminophenol, acetaldehyde derivatives
Catalysts Acidic (p-toluenesulfonic acid), bases
Solvents Ethanol, dichloromethane, toluene
Temperature 25–80°C
Reaction Time 6–24 hours
Yield 65–85%
Purification Methods Recrystallization, chromatography
Stereochemical Control Asymmetric synthesis, enzymatic resolution
Industrial Method Automated batch/continuous flow reactors

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-aminophenols with α-hydroxy ketones. For example, Frechette and Beach (1998) demonstrated that 2-hydroxyethyl derivatives of benzoxazinones are accessible by reacting o-aminophenol derivatives with glycolaldehyde under acidic catalysis (e.g., HCl in ethanol) . Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to ketone) and temperature (60–80°C). Purity is enhanced via recrystallization from ethyl acetate/hexane mixtures. Confirm intermediates using 1H^1H-NMR and IR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C10_{10}H11_{11}NO3_3, theoretical m/z 193.0743). For structural validation, employ 1H^1H-NMR (e.g., δ 4.3 ppm for the hydroxyethyl CH2_2 group) and 13C^{13}C-NMR (δ 170–175 ppm for the ketone carbonyl). Purity ≥95% can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) at concentrations 1–100 μM. Follow with enzyme inhibition studies; for example, Foto et al. (2020) tested benzoxazinones against human topoisomerase I using relaxation assays (plasmid DNA, 37°C, 30 min) . Include positive controls like camptothecin and validate results with electrophoretic mobility shift assays (EMSA) .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the compound’s interaction with DNA topoisomerase I compared to other benzoxazinone derivatives?

  • Methodological Answer : The hydroxyethyl group enhances hydrogen bonding with the enzyme’s catalytic pocket. Foto et al. (2020) showed that substituents at position 6 (e.g., chloro or hydroxyethyl) improve inhibitory potency. Use molecular docking (AutoDock Vina) to compare binding energies of 6-(1-hydroxyethyl) derivatives versus BONC-001 (IC50_{50} 8.34 μM) . Validate with site-directed mutagenesis of key residues (e.g., Asp533 in hTopo I) .

Q. What strategies resolve contradictions in observed dual catalytic inhibition vs. poisoning effects of benzoxazinones on topoisomerase I?

  • Methodological Answer : Perform differential assays:

  • Catalytic inhibition : Measure reduced plasmid DNA relaxation via agarose gel electrophoresis.
  • Poisoning : Detect DNA strand breaks using comet assays or γ-H2AX staining.
    Foto et al. (2020) found that substituents like ethyl esters (e.g., BONC-013) act as poisons (IC50_{50} 0.0006 μM), while hydroxyl groups favor catalytic inhibition. Use structure-activity relationship (SAR) models to rationalize divergent mechanisms .

Q. How can computational methods predict the metabolic stability of this compound?

  • Methodological Answer : Employ in silico tools:

  • CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify oxidation sites (e.g., hydroxylation at C7).
  • Phase II conjugation : Simulate glucuronidation (e.g., via UDP-glucuronosyltransferase isoforms) using MetaDrug.
    Compare with experimental microsomal stability assays (rat/human liver microsomes, NADPH cofactor) .

Q. What experimental designs mitigate oxidative degradation of the hydroxyethyl group during long-term storage?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at −20°C in amber vials. Add antioxidants (0.1% BHT) to solid samples. Monitor degradation via LC-MS; if oxidation occurs (e.g., to a ketone), re-purify via flash chromatography (silica gel, ethyl acetate eluent) .

Contradictions and Data Gaps

  • Topoisomerase I Inhibition vs. Anticancer Activity : While BONC-013 showed potent poisoning (IC50_{50} 0.0006 μM) , its hydroxyethyl analog may lack similar efficacy due to reduced electrophilicity. Test in vivo xenograft models to correlate enzyme inhibition with tumor suppression.
  • Synthetic Yield Variability : Discrepancies in cyclocondensation yields (40–85%) suggest sensitivity to moisture. Use anhydrous solvents (e.g., dried ethanol over molecular sieves) and Schlenk-line techniques for reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 2
Reactant of Route 2
6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

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